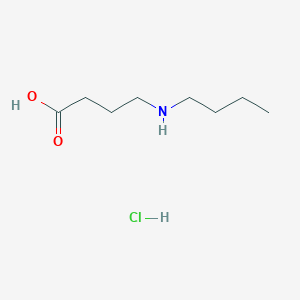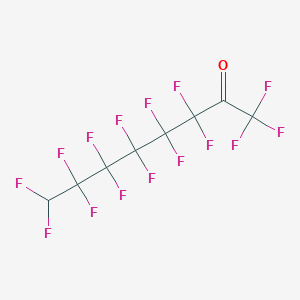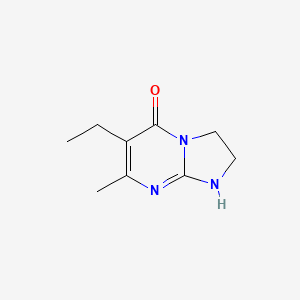
Imidazo(1,2-a)pyrimidin-5(1H)-one, 6-ethyl-2,3-dihydro-7-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo(1,2-a)pyrimidin-5(1H)-one, 6-ethyl-2,3-dihydro-7-methyl- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrimidin-5(1H)-one derivatives typically involves the cyclization of appropriate precursors under specific conditions. For instance, one common method involves the condensation of 2-aminopyrimidine with α-haloketones or α-haloesters in the presence of a base. The reaction conditions often include heating the mixture in a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Imidazo[1,2-a]pyrimidin-5(1H)-one derivatives can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often using halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: For their antimicrobial, antiviral, and anticancer properties.
Medicine: As potential therapeutic agents for treating various diseases.
Industry: In the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of imidazo[1,2-a]pyrimidin-5(1H)-one derivatives often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For example, some derivatives may inhibit enzyme activity, thereby blocking a critical step in a disease pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anti-inflammatory and analgesic properties.
Imidazo[1,2-a]pyrazine: Studied for its potential as an anticancer agent.
Imidazo[1,2-a]pyridazine: Investigated for its antimicrobial activity.
Uniqueness
Imidazo[1,2-a]pyrimidin-5(1H)-one, 6-ethyl-2,3-dihydro-7-methyl- stands out due to its unique structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Eigenschaften
CAS-Nummer |
65658-67-5 |
|---|---|
Molekularformel |
C9H13N3O |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
6-ethyl-7-methyl-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C9H13N3O/c1-3-7-6(2)11-9-10-4-5-12(9)8(7)13/h3-5H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
UJAAZNQFASWGLP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=C2NCCN2C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



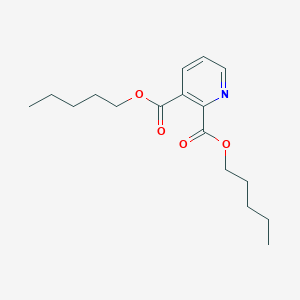
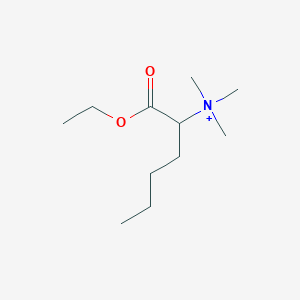
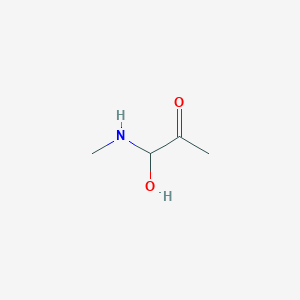
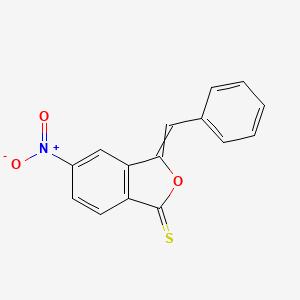
![4-[2-(Ethylamino)-2-methylpropyl]-2-methoxyphenol](/img/structure/B14494775.png)
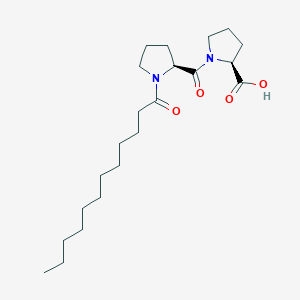
![Benzo[f]quinoline;2,4,6-trinitrophenol](/img/structure/B14494797.png)


